molecular formula C21H17FN4O2S B3639149 (7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

Cat. No.: B3639149
M. Wt: 408.5 g/mol
InChI Key: LJRGQEQPICEFOA-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements as members of its ring(s). This particular compound features a combination of indole, fluorophenyl, and thiazolo-triazinone moieties, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group and the formation of the thiazolo-triazinone ring. Common reagents used in these steps include various halogenating agents, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as a component in advanced materials.

Mechanism of Action

The mechanism of action of (7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-phenyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
  • (7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-chlorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

Uniqueness

The presence of the fluorophenyl group in (7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one distinguishes it from similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and potentially more effective in certain applications.

Properties

IUPAC Name

(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-12-3-8-16-15(9-12)17(19(27)24(16)2)18-20(28)26-11-25(10-23-21(26)29-18)14-6-4-13(22)5-7-14/h3-9H,10-11H2,1-2H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRGQEQPICEFOA-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Reactant of Route 2
Reactant of Route 2
(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Reactant of Route 3
(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Reactant of Route 4
Reactant of Route 4
(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Reactant of Route 5
(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Reactant of Route 6
Reactant of Route 6
(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-(4-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

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